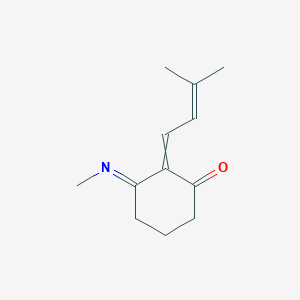
(3E)-2-(3-Methylbut-2-en-1-ylidene)-3-(methylimino)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-2-(3-Methylbut-2-en-1-ylidene)-3-(methylimino)cyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones. These compounds are characterized by a cyclohexane ring with a ketone functional group. The specific structure of this compound includes a methylbutenylidene group and a methylimino group, which may impart unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-2-(3-Methylbut-2-en-1-ylidene)-3-(methylimino)cyclohexan-1-one typically involves the following steps:
Formation of the Cyclohexanone Core: This can be achieved through various methods such as the oxidation of cyclohexanol or the hydrogenation of phenol.
Introduction of the Methylbutenylidene Group: This step may involve the use of an appropriate alkylating agent under basic conditions to introduce the methylbutenylidene group.
Formation of the Methylimino Group: This can be done by reacting the intermediate with a methylamine derivative under controlled conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions may be employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylbutenylidene group, leading to the formation of various oxidized products.
Reduction: Reduction reactions may target the ketone or imine groups, resulting in the formation of alcohols or amines.
Substitution: The compound may participate in substitution reactions, especially at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
The compound may be used as an intermediate in the synthesis of more complex molecules, serving as a building block in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine
Potential medicinal applications may include the development of new pharmaceuticals, particularly if the compound exhibits bioactive properties.
Industry
In industrial applications, the compound may be used in the production of polymers, resins, or other materials.
Mecanismo De Acción
The mechanism of action of (3E)-2-(3-Methylbut-2-en-1-ylidene)-3-(methylimino)cyclohexan-1-one will depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler analog with a ketone group.
Cyclohexylamine: Contains an amine group instead of an imine.
Methylcyclohexane: Lacks the functional groups present in the target compound.
Uniqueness
The presence of both the methylbutenylidene and methylimino groups in (3E)-2-(3-Methylbut-2-en-1-ylidene)-3-(methylimino)cyclohexan-1-one may impart unique chemical and biological properties, distinguishing it from simpler analogs.
Propiedades
Número CAS |
918428-27-0 |
|---|---|
Fórmula molecular |
C12H17NO |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
2-(3-methylbut-2-enylidene)-3-methyliminocyclohexan-1-one |
InChI |
InChI=1S/C12H17NO/c1-9(2)7-8-10-11(13-3)5-4-6-12(10)14/h7-8H,4-6H2,1-3H3 |
Clave InChI |
FIGFOJRYGKNPEB-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC=C1C(=NC)CCCC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


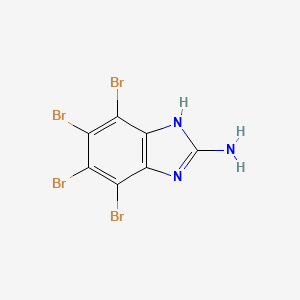
![1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide](/img/structure/B14206964.png)
![4-{[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-ylidene]methyl}benzene-1-sulfonic acid](/img/structure/B14206971.png)
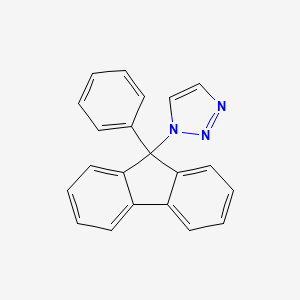

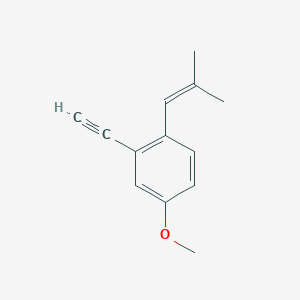
![L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14207006.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline](/img/structure/B14207012.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14207018.png)
![Thiocyanic acid, [1-[(3-methoxyphenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207022.png)
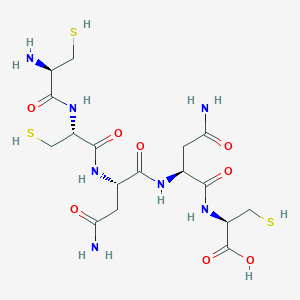

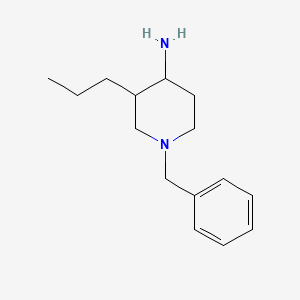
![4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide](/img/structure/B14207058.png)
